molecular formula C21H18N2O3 B4900209 N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide

N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide

Cat. No.: B4900209
M. Wt: 346.4 g/mol
InChI Key: QLKDNVPFIAIRSF-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the phenyl ring, along with a diphenylacetamide moiety

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15-12-13-18(19(14-15)23(25)26)22-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKDNVPFIAIRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide typically involves the reaction of 4-methyl-2-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: N-(4-amino-2-methylphenyl)-2,2-diphenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetic acid.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2,2-diphenylacetamide
  • N-(4-methylphenyl)-2,2-diphenylacetamide
  • N-(4-methyl-2-nitrophenyl)acetamide

Uniqueness

N-(4-methyl-2-nitrophenyl)-2,2-diphenylacetamide is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, along with the diphenylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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